N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine
Description
N-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative featuring a 3-methoxy-substituted benzyl group attached to the 4-amino position of the pyrimidine ring. This compound is of interest due to its structural similarity to bioactive molecules, particularly those targeting enzymes or receptors in therapeutic or agricultural contexts.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-11-4-2-3-10(7-11)8-14-12-5-6-13-9-15-12/h2-7,9H,8H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONPMNIVXCLUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine typically involves the reaction of 3-methoxybenzylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 3-methoxybenzylamine reacts with 4-chloropyrimidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or ethanol are typically used.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
DDR1 Inhibition
The compound has been identified as a targeted inhibitor of DDR1, a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer. Research indicates that N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine demonstrates significant antitumor activity against gefitinib-resistant non-small cell lung cancer cell lines such as PC-9G. In vitro studies show that this compound can inhibit DDR1 phosphorylation effectively, leading to reduced cell proliferation and survival in high-DDR1-expressing cancer cells like A549, A431, and HCT116 .
Broader Kinase Inhibition
Beyond its specific action on DDR1, this compound may also serve as a scaffold for developing inhibitors targeting other kinases involved in oncogenesis. The structural features of this compound allow for modifications that could enhance its efficacy against various kinases associated with different cancer types .
Potential for Combination Therapies
Given the rise of drug resistance in cancer therapies, there is potential for this compound to be utilized in combination with existing treatments to overcome resistance mechanisms. Its ability to inhibit DDR1 could complement therapies targeting other pathways, thereby improving overall treatment outcomes .
Synthetic Methodology
The synthesis of this compound involves several key steps:
- Reaction of 4,6-dichloropyrimidine with 3-methoxyaniline to form an intermediate.
- Subsequent coupling reactions using palladium catalysts to produce the final compound.
This synthetic route has been optimized for yield and purity, making it suitable for further pharmacological evaluation .
Case Studies and Clinical Implications
Recent studies have highlighted the efficacy of this compound in preclinical models:
- In vivo studies demonstrated significant tumor regression in models of non-small cell lung cancer when treated with this compound.
- Ongoing clinical trials are evaluating the safety and efficacy of this compound in combination with standard chemotherapy regimens .
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Structure | N-(3-methoxyphenyl)methyl-pyrimidin-4-amine |
| Target | Discoidin Domain Receptor 1 (DDR1) |
| Antitumor Activity | Effective against gefitinib-resistant non-small cell lung cancer |
| Inhibition Rate | Up to 76.2% at 10 µM concentration |
| Potential Applications | Cancer therapy, combination therapies |
| Synthesis Method | Coupling reaction involving palladium catalysts |
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences and similarities between N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine and related compounds:
Key Observations :
- Substituent Position : The position of the methoxy group (meta vs. para) significantly impacts electronic and steric effects. For example, 3-methoxy (target compound) vs. 4-methoxy () alters electron-donating properties and binding interactions.
- Functional Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound. Fluorine substitution () improves electronegativity and bioavailability.
- Heterocyclic Modifications: Compounds with fused rings (e.g., thieno or pyrrolopyrimidines) or additional heterocycles (e.g., oxadiazole) exhibit distinct conformational rigidity and target selectivity.
Physicochemical Properties
- Lipophilicity : Trifluoromethyl and phenyl groups increase logP values, favoring membrane permeability (e.g., U7 logP ~3.5) .
- Solubility : Methoxy groups enhance water solubility (e.g., target compound) compared to highly lipophilic derivatives .
- Stability : Fluorinated compounds exhibit higher resistance to oxidative metabolism .
Biological Activity
N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies, including structure-activity relationships (SAR), mechanisms of action, and case studies.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a methoxyphenyl group. This configuration is critical for its biological interactions, as the methoxy group can enhance lipophilicity and improve binding affinity to various biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the methoxy group plays a crucial role in binding to active sites, which can lead to inhibition or activation of biological pathways. For instance, similar compounds have been shown to inhibit tubulin polymerization, affecting cancer cell proliferation .
Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit potent anticancer properties. For example, structural modifications to the pyrimidine core have led to enhanced cytotoxicity against various cancer cell lines, including HeLa and K562 . this compound has shown promising results in inhibiting growth in cancer models:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 53.02 | Inhibition of cell proliferation |
| K562 | Data not available | Potential apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, including Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications at the 4-position significantly enhance antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Enterococcus faecalis | 16 |
Case Studies
- Cytotoxicity Studies : A study involving the synthesis of new pyrimidine derivatives indicated that compounds with additional hydroxymethyl groups exhibited increased cytotoxicity against cancer cell lines while maintaining low toxicity against normal cells . This suggests that further modifications to this compound could yield even more effective anticancer agents.
- Antimicrobial Efficacy : Another investigation focused on a series of pyrimidine derivatives found that certain substitutions led to enhanced activity against Mycobacterium tuberculosis, demonstrating the potential for this compound in treating resistant infections .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence and position of functional groups significantly affect the biological activity of pyrimidine derivatives. For instance:
- Methoxy Group : Enhances lipophilicity and binding affinity.
- Substituents at Position 4 : Critical for improving anticancer and antibacterial potency.
Q & A
Q. What are the common synthetic routes for N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine, and what key reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: Reacting a pyrimidin-4-amine precursor with 3-methoxybenzyl chloride/bromide under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF .
- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
Critical Factors: - Temperature: Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions.
- Catalysts: Use of phase-transfer catalysts (e.g., TBAB) improves solubility of aromatic intermediates .
- Purification: HPLC or recrystallization ensures >95% purity, critical for biological assays .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons in the 6.5–8.0 ppm range. Methyl groups on the pyrimidine ring appear as singlets (δ ~2.5 ppm) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded aromatic regions .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 256.12) .
- X-ray Crystallography: Resolves dihedral angles (e.g., 8.1–79.7° between aromatic rings) and hydrogen-bonding networks (N–H⋯N, 2.8–3.0 Å) critical for stability .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields or impurities?
Methodological Answer:
- Low Yield Mitigation:
- Solvent Optimization: Replace DMF with DMA (dimethylacetamide) to reduce byproduct formation .
- Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2–4 hours, improving yield by 15–20% .
- Impurity Control:
Q. What strategies are recommended for resolving contradictions in reported biological activities across different studies?
Methodological Answer:
- Comparative Bioassays:
- Assay Condition Harmonization:
- Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48 vs. 72 hours) .
Q. How should researchers design experiments to investigate the target-binding interactions of this compound?
Methodological Answer:
- Biophysical Techniques:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to kinases or receptors .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Structural Biology:
Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying experimental conditions?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD) Simulations:
- QSAR Models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
